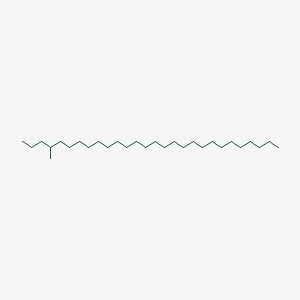
4-Methyloctacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 . It is a derivative of octacosane, characterized by the presence of a methyl group at the fourth carbon atom. This compound is part of the alkane family, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms to the carbon-carbon double bonds, resulting in the formation of the saturated hydrocarbon .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyloctacosane primarily undergoes reactions typical of alkanes, including:
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
4-Methyloctacosane has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Methyloctacosane is primarily related to its physical properties rather than specific biochemical interactions. As a hydrophobic molecule, it can interact with lipid membranes, affecting their fluidity and permeability. This property is exploited in various applications, such as enhancing the stability of emulsions in cosmetic formulations .
Comparación Con Compuestos Similares
Octacosane: The parent compound without the methyl substitution.
2-Methyloctacosane: Another methylated derivative with the methyl group at the second carbon.
Tetracontane: A longer-chain alkane with 40 carbon atoms.
Uniqueness: 4-Methyloctacosane is unique due to its specific methyl substitution, which can influence its physical properties, such as melting point and solubility, compared to its non-methylated counterpart, octacosane . This structural variation can also affect its interactions with other molecules, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
73189-31-8 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
4-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(3)27-5-2/h29H,4-28H2,1-3H3 |
Clave InChI |
COKUIQKSCLYMNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



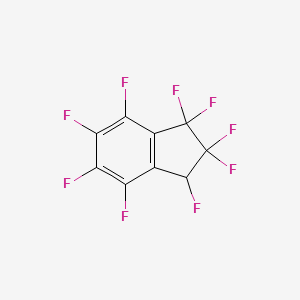
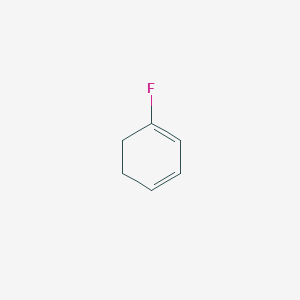

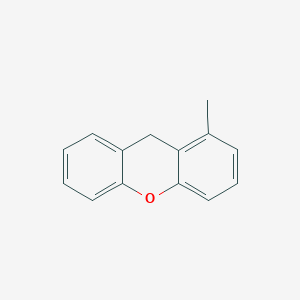
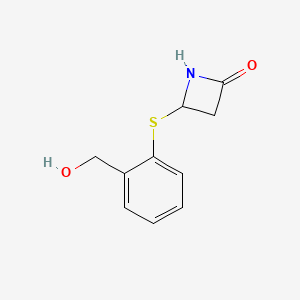

![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
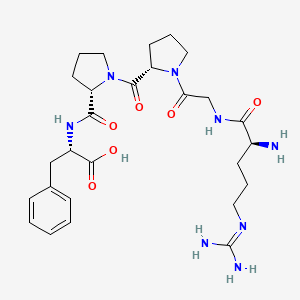
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
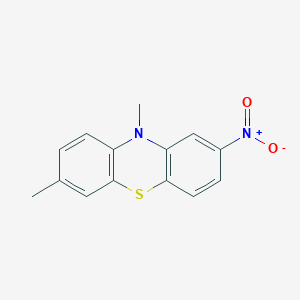
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
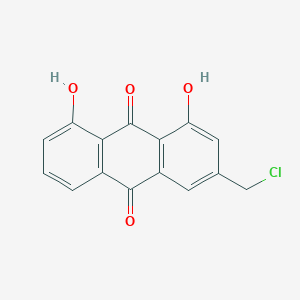
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
